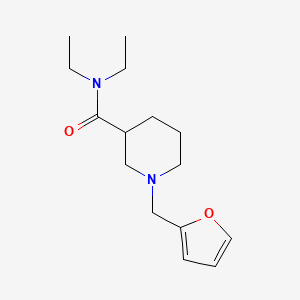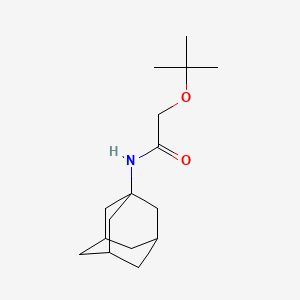
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide, also known as DFPM, is a chemical compound that has been widely studied for its potential therapeutic applications. DFPM belongs to the family of piperidinecarboxamide compounds and has been found to exhibit significant pharmacological activity in various scientific studies.
Mécanisme D'action
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide exerts its pharmacological effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in the development of cancer and other diseases. Inhibition of HDAC by N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has been shown to exhibit significant biochemical and physiological effects in various scientific studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for chronic pain and inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its ability to inhibit HDAC activity and its potential therapeutic applications in cancer and inflammatory conditions. However, N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide. One potential direction is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune conditions. Additionally, further studies are needed to better understand the mechanism of action of N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide and its potential toxicity at high doses.
Méthodes De Synthèse
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-furylacetic acid with thionyl chloride to form 2-furylacetyl chloride. This intermediate compound is then reacted with diethylamine to form N,N-diethyl-2-furylacetylamine. The final step involves the reaction of N,N-diethyl-2-furylacetylamine with piperidinecarboxylic acid to form N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide.
Applications De Recherche Scientifique
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit significant activity against various types of cancer, including breast, lung, and colon cancer. N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for chronic pain and inflammatory conditions.
Propriétés
IUPAC Name |
N,N-diethyl-1-(furan-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-17(4-2)15(18)13-7-5-9-16(11-13)12-14-8-6-10-19-14/h6,8,10,13H,3-5,7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPDVPQHUCXTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-fluorobenzyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5088973.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1-piperazinyl)propanamide](/img/structure/B5088993.png)
![3-[3-(4-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5088996.png)


![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5089021.png)
![2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089027.png)
![2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile](/img/structure/B5089036.png)
![4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089042.png)
![ethyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5089047.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5089056.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5089064.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5089069.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5089073.png)